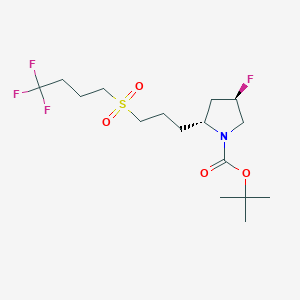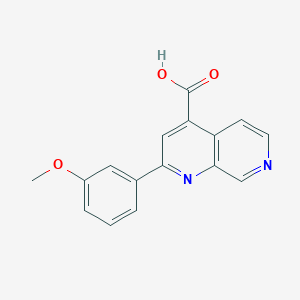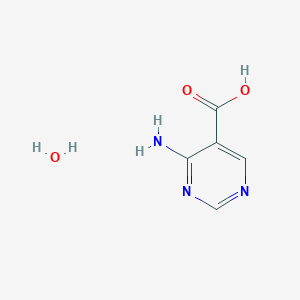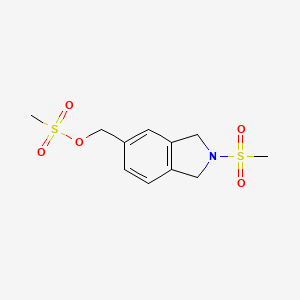
Copper, (L-aspartato)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper, (L-aspartato)- is a coordination compound where copper ions are complexed with L-aspartic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper, (L-aspartato)- can be synthesized through a solvothermal reaction involving copper salts and L-aspartic acid. The reaction typically involves heating the reactants in a solvent at elevated temperatures to facilitate the formation of the coordination compound . Another method involves the use of copper salts, L-aspartic acid, and additional ligands such as 1,2,4-triazole to form a three-dimensional porous structure .
Industrial Production Methods
Industrial production of Copper, (L-aspartato)- may involve large-scale solvothermal synthesis or other scalable methods such as microwave-assisted synthesis. These methods ensure the efficient production of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Copper, (L-aspartato)- undergoes various chemical reactions, including:
Oxidation and Reduction: Copper in the compound can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the coordination sphere of copper can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or ascorbic acid are typically employed.
Substitution: Ligand exchange reactions can be facilitated using solvents like water or ethanol and mild heating.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction can produce copper(I) species.
Wissenschaftliche Forschungsanwendungen
Copper, (L-aspartato)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Copper, (L-aspartato)- involves the interaction of copper ions with biological molecules. Copper ions can participate in redox reactions, generating reactive oxygen species that can damage microbial cells . Additionally, copper can bind to proteins and enzymes, altering their function and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper, (L-glutamato)-: Similar coordination compound with L-glutamic acid instead of L-aspartic acid.
Copper, (L-ornithino)-: Coordination compound with L-ornithine, another amino acid.
Copper, (L-malic acid)-: Uses L-malic acid as the ligand, forming a similar coordination structure.
Uniqueness
Copper, (L-aspartato)- is unique due to the specific coordination environment provided by L-aspartic acid, which can form multiple bonds with copper ions. This results in distinct structural and functional properties compared to other copper-amino acid complexes .
Eigenschaften
Molekularformel |
C4H4CuNO4- |
|---|---|
Molekulargewicht |
193.62 g/mol |
IUPAC-Name |
copper;(2S)-2-azanidylbutanedioate |
InChI |
InChI=1S/C4H6NO4.Cu/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q-1;+2/p-2/t2-;/m0./s1 |
InChI-Schlüssel |
HLGMZGXBVPBQTP-DKWTVANSSA-L |
Isomerische SMILES |
C([C@@H](C(=O)[O-])[NH-])C(=O)[O-].[Cu+2] |
Kanonische SMILES |
C(C(C(=O)[O-])[NH-])C(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12955669.png)




![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)

![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)




![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)

